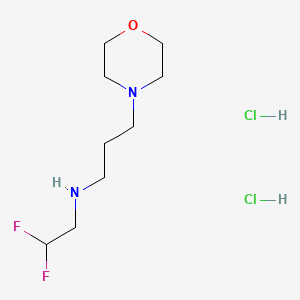

![molecular formula C28H20N2OS B2498253 (Z)-N-(4,5-二苯基噻唑-2(3H)-基亚甲基)-[1,1'-联苯]-4-甲酸酰胺 CAS No. 324061-25-8](/img/structure/B2498253.png)

(Z)-N-(4,5-二苯基噻唑-2(3H)-基亚甲基)-[1,1'-联苯]-4-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

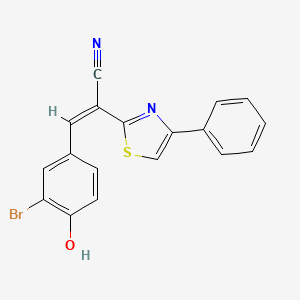

The compound “(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1’-biphenyl]-4-carboxamide” belongs to a class of compounds known as diphenylthiazol derivatives . These compounds are often used in scientific research due to their intriguing properties, making them valuable for drug development, organic synthesis, and material science advancements.

Synthesis Analysis

Diphenylthiazol derivatives can be synthesized using the Hantzsch method . This three-step reaction involves the synthesis of the compound at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives are characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .Chemical Reactions Analysis

The chemical reactions of these compounds involve Suzuki-coupling and demethylation reactions . The reactions occur in moderate to excellent yields .科学研究应用

Antimicrobial Agents

Thiazole derivatives, including the compound , have been found to exhibit considerable inhibition against bacteria such as Escherichia coli and Staphylococcus aureus . This makes them potential candidates for the development of new antimicrobial agents.

Antitumor Agents

Some derivatives of the compound have shown excellent cytotoxic activity, with IC50 values ranging from 0.426 to 4.943 μM . This suggests that they could be used in the development of new antitumor agents.

Fluorophores in OLEDs

The compound has been used in the construction of D3-A star-shaped triazole and triazine derivatives, which have shown both TADF (Thermally Activated Delayed Fluorescence) activity and AIEE (Aggregation-Induced Emission Enhancement) characteristics . This makes them potential candidates for use as fluorophores in organic light-emitting diodes (OLEDs).

Chemical Synthesis

The compound has been used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . This suggests its potential use in various chemical synthesis processes.

Antihelmintic Agents

Thiazole derivatives have been found to exhibit antihelmintic activity . This suggests that the compound could be used in the development of new antihelmintic agents.

Anti-inflammatory Agents

Imidazole derivatives, which share a similar structure to thiazole derivatives, have been found to exhibit anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory agents.

作用机制

未来方向

属性

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2OS/c31-27(24-18-16-21(17-19-24)20-10-4-1-5-11-20)30-28-29-25(22-12-6-2-7-13-22)26(32-28)23-14-8-3-9-15-23/h1-19H,(H,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORIRLKWZBYXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

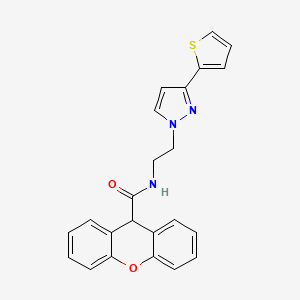

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)

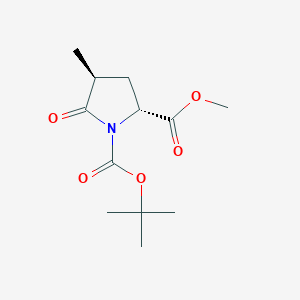

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

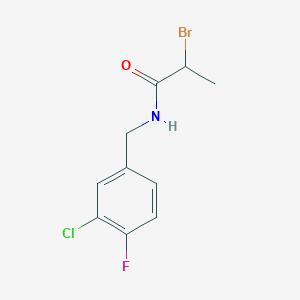

![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)

![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)